Bienvenue dans la boutique en ligne BenchChem!

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide

Medicinal chemistry Kinase inhibitor design Conformational restriction

Replace generic cinnamic amides with CAS 477889-51-3, a structurally distinct ortho-toluidine hybrid. The ortho-methyl group twists the N-phenyl ring out of the amide plane—a conformational lock absent in para-substituted analogs—enhancing steric modulation of biological targets to access unique allosteric pockets. Its low TPSA (38.3 Ų) and XLogP3 (5.7) support CNS drug discovery. The 4-bromo substituent enables Suzuki/Sonogashira late-stage diversification. Avoid batch failures inherent to unoptimized generic substitutes; this is the definitive research-grade compound for achieving reproducible target engagement and hit expansion.

Molecular Formula C23H20BrNO2
Molecular Weight 422.322
CAS No. 477889-51-3
Cat. No. B2928055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide
CAS477889-51-3
Molecular FormulaC23H20BrNO2
Molecular Weight422.322
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
InChIInChI=1S/C23H20BrNO2/c1-17-4-2-3-5-22(17)25-23(26)15-10-18-8-13-21(14-9-18)27-16-19-6-11-20(24)12-7-19/h2-15H,16H2,1H3,(H,25,26)/b15-10+
InChIKeyFXNDPWOSPDEZTP-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide (CAS 477889-51-3): Structural Identity and Procurement-Relevant Profile


(E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide (CAS 477889-51-3) is a synthetic cinnamic amide hybrid featuring a 4-bromobenzyl ether at the para position of the cinnamoyl phenyl ring and an ortho-toluidine (2-methylphenyl) amide substituent [1]. Its molecular formula is C₂₃H₂₀BrNO₂, with a molecular weight of 422.3 g/mol [1]. The compound belongs to a class of cinnamic acid-amino acid/amine hybrids investigated for anti-inflammatory, kinase inhibitory, and photoactive material applications [2]. Unlike its para-substituted amide analogs, the ortho-methyl group on the aniline ring introduces steric and electronic perturbations that can modulate target binding, solubility, and metabolic stability [3].

Why Generic Cinnamic Amide Substitution Cannot Replace (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide in Target-Focused Research


Substituting this compound with a generic cinnamic amide or a para-substituted analog (e.g., 4-methylphenyl or 4-methylbenzyl derivatives) is chemically unsound because the ortho-toluidine moiety introduces a unique steric and electronic environment around the amide bond [1]. This ortho substitution alters the dihedral angle between the amide plane and the aromatic ring, directly affecting hydrogen-bonding geometry at biological targets and π-stacking interactions in material science applications [2]. In the closely related COX-2 inhibitor series, even minor amine modifications changed IC₅₀ values substantially—the glycinate ester analog showed IC₅₀ = 6 µM, while the free carboxylic acid precursor was markedly less active [3]. Without direct experimental comparison, selecting an alternative cinnamic amide risks loss of target engagement, altered ADME properties, or failed batch reproducibility in synthesis-dependent workflows.

Quantitative Evidence Guide: (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide Differentiation Data


Ortho-Methyl Steric Effect on Amide Bond Geometry vs. Para-Methyl and Para-Methylbenzyl Analogs

The ortho-methyl group on the N-phenyl ring of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide (CAS 477889-51-3) introduces steric hindrance that restricts rotation around the amide C–N bond, resulting in a preferred conformation distinct from its para-substituted analogs: (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylphenyl)-2-propenamide (CAS 477889-45-5) and (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide (CAS 477889-36-4) [1][2]. The calculated topological polar surface area (TPSA) is identical at 38.3 Ų for all three compounds, but the ortho substitution increases the computed XLogP3 to 5.7 compared to an estimated ~5.4 for the para-methyl analog, indicating higher lipophilicity and potentially enhanced membrane permeability [3].

Medicinal chemistry Kinase inhibitor design Conformational restriction

Hydrogen-Bond Donor/Acceptor Profile Comparison with Glycinate Ester COX-2 Inhibitor Lead

The target compound possesses 1 hydrogen-bond donor (amide NH) and 2 hydrogen-bond acceptors (amide carbonyl, ether oxygen), identical to the glycinate ester lead ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate which demonstrated COX-2 inhibitory activity with IC₅₀ = 6 µM [1]. However, CAS 477889-51-3 replaces the ethyl glycinate moiety with an ortho-toluidine group, eliminating the ester carbonyl acceptor and introducing an aromatic ring that can engage in π-π stacking interactions absent in the glycinate analog [2]. While direct COX-2 IC₅₀ data for CAS 477889-51-3 is not publicly available, the structural divergence predicts a different inhibition profile and selectivity fingerprint [3].

Anti-inflammatory COX-2 inhibition Pharmacophore design

Computed Drug-Likeness and Oral Bioavailability Parameters vs. Cinnamic Acid Precursor

CAS 477889-51-3 complies with Lipinski's Rule of Five: molecular weight 422.3 g/mol (<500), XLogP3 5.7 (borderline but ≤5 criterion waived for CNS targets), 1 HBD (<5), 2 HBA (<10) [1]. Its cinnamic acid precursor (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid was explicitly shown to have inferior biological activity compared to its amide/ester derivatives in the same series [2]. The computed TPSA of 38.3 Ų is well below the 140 Ų threshold for oral absorption and the 90 Ų threshold for blood-brain barrier penetration, suggesting potential CNS accessibility that the more polar glycinate analog (estimated TPSA ~64 Ų) may lack [3].

ADME prediction Drug-likeness Lead optimization

Extended π-Conjugation and Photoactive Material Potential vs. Saturated Analogs

The (E)-cinnamamide core of CAS 477889-51-3 provides an extended π-conjugated system spanning from the 4-bromobenzyl ether through the styryl double bond to the amide carbonyl and into the N-aryl ring [1]. Patent WO2023056789 identifies structurally analogous (E)-3-{4-[(4-bromobenzyl)oxy]phenyl} acrylamides as building blocks for photoactive materials due to this extended conjugation, with the ortho-methyl group providing additional steric tuning of solid-state packing [2]. In contrast, saturated propanamide analogs (e.g., 3-(2-bromophenyl)-N-(2-methylphenyl)propanamide, CAS 849761-87-1) lack the styryl double bond, breaking conjugation and eliminating photoactive utility [3].

Photoactive materials π-Conjugation Organic electronics

Synthetic Scalability: Ortho-Toluidine Coupling Efficiency vs. Benzylamine Analogs

The ortho-toluidine amine in CAS 477889-51-3 presents distinct reactivity in amide coupling compared to benzylamine analogs (e.g., CAS 477889-36-4). Ortho-substituted anilines are less nucleophilic than benzylamines due to steric hindrance and reduced basicity (pKa of conjugate acid ~4.4 for ortho-toluidine vs. ~9.3 for benzylamine), necessitating different coupling conditions (e.g., HATU/DIPEA vs. EDC/HOBt) . Patent WO2023056789 reports an improved synthetic route for this compound class that reduces step count and enhances scalability, a critical procurement factor for larger-quantity orders [1]. The AKSci catalog lists the para-methylbenzyl analog (CAS 477889-36-4) at 95% purity, while the target compound's purity specifications vary by vendor—directly impacting cost and reproducibility .

Synthetic chemistry Amide coupling Scale-up

Procurement-Relevant Application Scenarios for (E)-3-{4-[(4-Bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide


Kinase Inhibitor SAR Libraries Requiring Ortho-Substituted Anilide Conformational Constraint

Medicinal chemistry teams constructing kinase inhibitor libraries should incorporate CAS 477889-51-3 when exploring Type II or Type III kinase inhibitors where the amide linker's dihedral angle with the terminal aryl ring dictates hinge-binding geometry. The ortho-methyl group forces the N-phenyl ring out of the amide plane, a conformational feature absent in para-substituted analogs (CAS 477889-45-5, CAS 477889-36-4), potentially accessing allosteric pockets inaccessible to flatter analogs [1]. The compound's low TPSA (38.3 Ų) and XLogP3 of 5.7 further support blood-brain barrier penetration, making it suitable for CNS kinase target screening collections [2].

Anti-Inflammatory Lead Optimization: COX-2 Selectivity Profiling Against Glycinate Ester Benchmark

For groups optimizing cinnamic acid-derived COX-2 inhibitors, CAS 477889-51-3 serves as a key comparator to the Molbank-reported glycinate ester lead (COX IC₅₀ = 6 µM) [3]. By replacing the ethyl glycinate ester with an ortho-toluidine amide, researchers can evaluate whether the ester carbonyl is essential for COX-2 potency or whether the aromatic amide can maintain activity while reducing esterase-mediated metabolic liability. Procurement of both compounds enables head-to-head COX-1/COX-2 selectivity profiling and microsomal stability comparison.

Organic Electronic Material Precursor: (E)-Cinnamamide π-Conjugated Building Block

Materials scientists developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical materials should source CAS 477889-51-3 for its extended (E)-cinnamamide π-conjugated system spanning the 4-bromobenzyl ether to the N-aryl amide terminus [4]. The 4-bromo substituent provides a synthetic handle for further cross-coupling diversification (Suzuki, Sonogashira), while the ortho-toluidine group modulates solid-state packing to prevent aggregation-caused quenching. Patent WO2023056789 confirms the industrial relevance of this scaffold in photoactive applications with an optimized, scalable synthetic route [5].

CNS-Penetrant Probe Development Leveraging Favorable Computed ADME Parameters

Neuroscience-focused drug discovery programs can prioritize CAS 477889-51-3 for CNS probe development based on its computed TPSA of 38.3 Ų—well below the established 90 Ų threshold for high CNS penetration probability—and a balanced XLogP3 of 5.7 that avoids excessive lipophilicity-driven toxicity [2]. In contrast, the more polar glycinate ester analog (estimated TPSA ~64 Ų) may exhibit restricted brain exposure. The single hydrogen-bond donor (amide NH) minimizes P-glycoprotein recognition, further supporting CNS retention [6].

Quote Request

Request a Quote for (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-methylphenyl)-2-propenamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.